molecular formula C19H13Cl3N2OS B11975719 (2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide CAS No. 304895-61-2

(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide

Cat. No.: B11975719
CAS No.: 304895-61-2
M. Wt: 423.7 g/mol
InChI Key: ASSKHRDAVFGWCL-VMPITWQZSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenyl group, a thiazole ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorobenzyl bromide with thiourea under basic conditions to form 5-(2,5-dichlorobenzyl)-1,3-thiazole.

    Amidation Reaction: The thiazole derivative is then reacted with (2E)-3-(2-chlorophenyl)-2-propenoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl and thiazole rings can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide
  • (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide

Uniqueness

(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide is unique due to the specific arrangement of its chlorinated phenyl and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

CAS No.

304895-61-2

Molecular Formula

C19H13Cl3N2OS

Molecular Weight

423.7 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C19H13Cl3N2OS/c20-14-6-7-17(22)13(9-14)10-15-11-23-19(26-15)24-18(25)8-5-12-3-1-2-4-16(12)21/h1-9,11H,10H2,(H,23,24,25)/b8-5+

InChI Key

ASSKHRDAVFGWCL-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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